molecular formula C10H6N2O2S B165121 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 112521-75-2

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B165121
CAS No.: 112521-75-2
M. Wt: 218.23 g/mol
InChI Key: XTDBHDMLDUGSMY-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzofuran and oxadiazole. Benzofuran is known for its wide range of biological activities, while oxadiazole is recognized for its versatility in medicinal chemistry. The combination of these two moieties in a single molecule results in a compound with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for anticancer activity.

Uniqueness

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both benzofuran and oxadiazole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDBHDMLDUGSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548187
Record name 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112521-75-2
Record name 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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